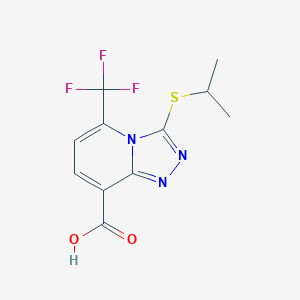
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide, also known as HMBiX, is a synthetic compound that has been widely studied for its potential applications in various fields of scientific research. HMBiX is a derivative of beta-hydroxy-beta-methylbutyrate (HMB), a naturally occurring metabolite of the amino acid leucine. HMBiX has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide is not fully understood, but it is thought to act through a variety of pathways. In neuroscience, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In cancer research, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been shown to inhibit the activity of the enzyme farnesyltransferase, which is involved in the growth and proliferation of cancer cells. In drug discovery, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been used as a scaffold to develop new compounds with improved binding affinity and selectivity for specific targets.
Biochemical and Physiological Effects:
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. In neuroscience, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been shown to protect against oxidative stress and inflammation, which are thought to contribute to the development of neurodegenerative diseases. In cancer research, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been shown to inhibit the growth of cancer cells by blocking the activity of farnesyltransferase. In drug discovery, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been used as a scaffold to develop new compounds with improved binding affinity and selectivity for specific targets.
实验室实验的优点和局限性
One advantage of using N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound with high purity. Another advantage is its versatility, as it can be used in a variety of scientific research fields. However, one limitation of using N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide. In neuroscience, further studies are needed to elucidate the exact mechanism of action of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide and its potential therapeutic applications in the treatment of neurodegenerative diseases. In cancer research, further studies are needed to determine the optimal dosing regimen and potential side effects of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide as a chemotherapeutic agent. In drug discovery, further studies are needed to develop new compounds based on the N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide scaffold with improved efficacy and safety profiles. Overall, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide holds great promise as a versatile compound with potential applications in a variety of scientific research fields.
合成方法
The synthesis of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide involves a multi-step process that begins with the reaction of isoxazole-3-carboxylic acid with thionyl chloride to form isoxazol-3-yl chloride. This intermediate is then reacted with 2-hydroxy-2-methyl-4-phenylbutyric acid to form N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been studied extensively for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been shown to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been shown to inhibit the growth of certain types of cancer cells, making it a potential chemotherapeutic agent. In drug discovery, N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-16(22,9-7-12-5-3-2-4-6-12)11-17-14(20)15(21)18-13-8-10-23-19-13/h2-6,8,10,22H,7,9,11H2,1H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAGJXMUBWIVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NC2=NOC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2622345.png)
![tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2622347.png)
![Methyl 2-[(1R,3R)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B2622351.png)
![8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2622353.png)
![1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2622357.png)

![N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2622359.png)

![2-Chloro-1-(7-oxa-12-azadispiro[2.0.54.33]dodecan-12-yl)ethanone](/img/structure/B2622361.png)
![6-Nitropyrido[1,2-a]benzimidazole-8-carboxylic acid](/img/structure/B2622362.png)
![2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2622363.png)
![N-(2-ethoxyphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2622364.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2622365.png)
![(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2622367.png)